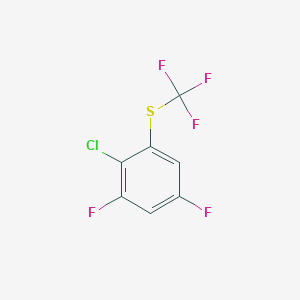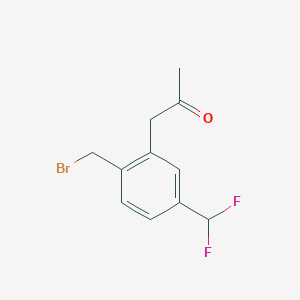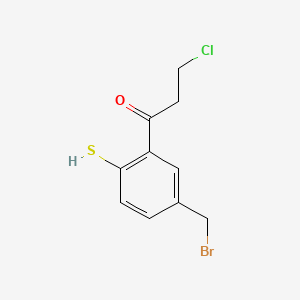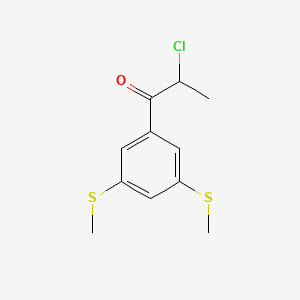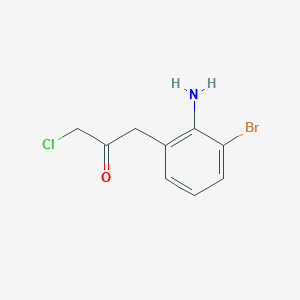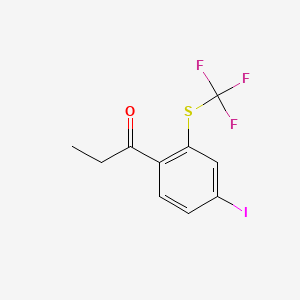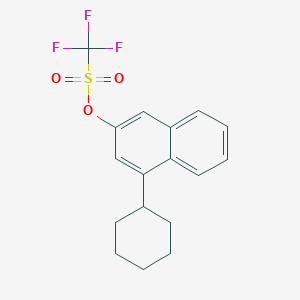
4-Cyclohexylnaphthalen-2-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Cyclohexylnaphthalen-2-yl trifluoromethanesulfonate involves the reaction of naphthalen-2-yl trifluoromethanesulfonate with cyclohexyl derivatives under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
4-Cyclohexylnaphthalen-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Acylation Reactions: Trifluoromethanesulfonic acid, a related compound, is known for its catalytic activity in acylation reactions, which may also apply to this compound.
Common reagents used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexylnaphthalen-2-yl trifluoromethanesulfonate is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound may be used in biochemical assays and studies involving enzyme activity.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the manufacture of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Cyclohexylnaphthalen-2-yl trifluoromethanesulfonate involves its interaction with molecular targets through its trifluoromethanesulfonate group. This group is highly reactive and can form strong bonds with various substrates, facilitating different chemical reactions. The pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
4-Cyclohexylnaphthalen-2-yl trifluoromethanesulfonate can be compared with other similar compounds such as naphthalen-2-yl trifluoromethanesulfonate and other trifluoromethanesulfonate derivatives . Its uniqueness lies in the cyclohexyl group, which imparts different chemical properties and reactivity compared to other similar compounds. This makes it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
C17H17F3O3S |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(4-cyclohexylnaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C17H17F3O3S/c18-17(19,20)24(21,22)23-14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2 |
InChI-Schlüssel |
IHXBURFUZSCXMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC(=CC3=CC=CC=C32)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


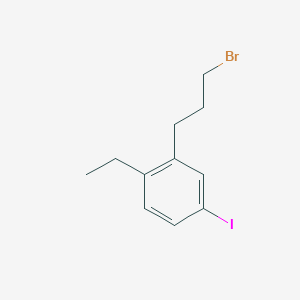
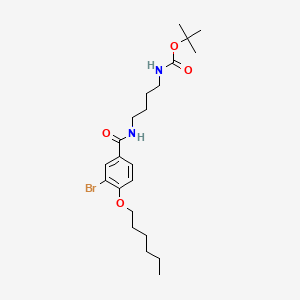
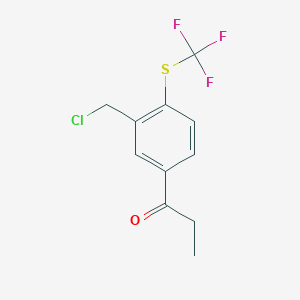

![[3-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14052108.png)
![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14052109.png)
